molecular formula C12H19N3O5 B1398633 Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1053656-31-7

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No.: B1398633
CAS No.: 1053656-31-7
M. Wt: 285.3 g/mol
InChI Key: XDTCJBQDQLGJIK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound belonging to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate typically involves the reaction of ethyl 3-amino-[1,2,4]oxadiazole-5-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another member of the oxadiazole family with different regioisomeric structure.

    1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with different nitrogen atom positioning.

    1,3,4-Oxadiazole: Another regioisomer with unique properties and applications.

Uniqueness

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug design.

Properties

IUPAC Name

ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-5-18-10(16)9-14-8(15-20-9)6-7-13-11(17)19-12(2,3)4/h5-7H2,1-4H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTCJBQDQLGJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate
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Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate
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Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate
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Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate
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Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate
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Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate

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